

# Dosage Considerations for Pycnogenol® in Human Intervention Studies: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pycnogenol*

Cat. No.: *B1171443*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages of **Pycnogenol®**, a standardized extract of French maritime pine bark (*Pinus pinaster*), used in human intervention studies. The information is intended to guide researchers and clinicians in designing future studies and understanding the current landscape of **Pycnogenol®** research.

## Quantitative Data Summary

The following tables summarize the dosages of **Pycnogenol®** used in various human clinical trials, categorized by health condition.

Table 1: Dosage Regimens for Cardiovascular Health

| Condition                    | Dosage (mg/day) | Duration     | Key Outcomes Measured                                   |
|------------------------------|-----------------|--------------|---------------------------------------------------------|
| Hypertension                 | 100 - 200       | 8 - 12 weeks | Blood pressure, endothelin-1 levels.                    |
| Endothelial Function         | 180 - 200       | 2 - 8 weeks  | Flow-mediated dilation (FMD), nitric oxide (NO) levels. |
| Chronic Venous Insufficiency | 150 - 300       | 2 months     | Leg swelling, discomfort.                               |
| Coronary Artery Disease      | 200             | 8 weeks      | Flow-mediated dilation (FMD), oxidative stress markers. |

Table 2: Dosage Regimens for Inflammatory and Joint Disorders

| Condition                         | Dosage (mg/day) | Duration | Key Outcomes Measured                                                                                                               |
|-----------------------------------|-----------------|----------|-------------------------------------------------------------------------------------------------------------------------------------|
| Osteoarthritis                    | 100 - 150       | 3 months | Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores, pain via visual analogue scale (VAS), use of NSAIDs. |
| General Anti-inflammatory Effects | 200             | 5 days   | Inhibition of NF- $\kappa$ B activation, MMP-9 secretion.                                                                           |

Table 3: Dosage Regimens for Cognitive and Neurological Health

| Condition                     | Dosage (mg/day) | Duration | Key Outcomes Measured                                               |
|-------------------------------|-----------------|----------|---------------------------------------------------------------------|
| Cognitive Function (Students) | 100             | 8 weeks  | Sustained attention, memory, executive function, mood, exam scores. |
| Cognitive Function (Elderly)  | 150             | 3 months | Working memory, oxidative stress markers.                           |

Table 4: Dosage Regimens for Other Health Conditions

| Condition                            | Dosage (mg/day) | Duration                             | Key Outcomes Measured                                         |
|--------------------------------------|-----------------|--------------------------------------|---------------------------------------------------------------|
| Allergic Rhinitis (Birch Allergy)    | Not Specified   | Started 5 weeks before pollen season | Eye and nasal symptoms, use of antihistamines.                |
| Diabetes (Type II) with Hypertension | 125             | 3 months                             | Blood pressure, endothelin-1 levels, medication requirements. |

## Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of **Pycnogenol®**.

## Cardiovascular Health: Endothelial Function Assessment

- Study Design: Randomized, double-blind, placebo-controlled, crossover study.
- Participants: Patients with stable coronary artery disease.

- Intervention: 200 mg/day **Pycnogenol®** or placebo for 8 weeks, with a 2-week washout period between treatments.
- Primary Outcome Measure: Endothelial function, assessed by flow-mediated dilation (FMD) of the brachial artery using high-resolution ultrasound.
  - FMD Protocol:
    - Baseline brachial artery diameter is measured.
    - A blood pressure cuff is inflated on the forearm to suprasystolic pressure for 5 minutes to induce reactive hyperemia.
    - The cuff is deflated, and the brachial artery diameter is measured again at specific time points (e.g., 60 and 90 seconds) to determine the maximum dilation.
    - FMD is expressed as the percentage change in artery diameter from baseline.
- Secondary Outcome Measures: Biomarkers of oxidative stress (e.g., 15-F2t-isoprostan), inflammation, platelet adhesion, and 24-hour ambulatory blood pressure monitoring.

## Inflammatory and Joint Disorders: Osteoarthritis Symptom Evaluation

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: Patients with mild to moderate knee osteoarthritis (Stages I and II).
- Intervention: 150 mg/day **Pycnogenol®** or placebo for 3 months.
- Primary Outcome Measures:
  - Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index: A validated questionnaire assessing pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee. The questionnaire is administered at baseline and at regular intervals throughout the study.
  - Pain Intensity: Measured weekly using a visual analogue scale (VAS).

- Secondary Outcome Measure: Use of nonsteroidal anti-inflammatory drugs (NSAIDs) or other pain medication, recorded by patients in a diary.

## Cognitive and Neurological Health: Cognitive Function Assessment in Students

- Study Design: Controlled evaluation study.
- Participants: Healthy university students aged 18-27.
- Intervention: 100 mg/day **Pycnogenol®** for 8 weeks.
- Primary Outcome Measures:
  - Cognitive Function Tests: Computer-assisted assessments of attention, memory, and executive functions.
  - Academic Performance: Final exam scores were evaluated.
- Secondary Outcome Measures: Mood ratings.
- Baseline Assessment: Verbal IQ tests were used to ensure comparable intelligence between the study groups.

## Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by **Pycnogenol®**, based on current scientific understanding.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Dosage Considerations for Pycnogenol® in Human Intervention Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171443#dosage-considerations-for-pycnogenol-in-human-intervention-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)